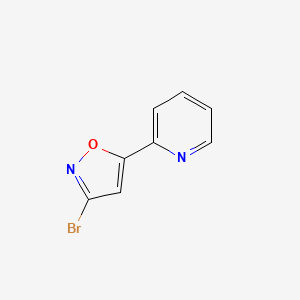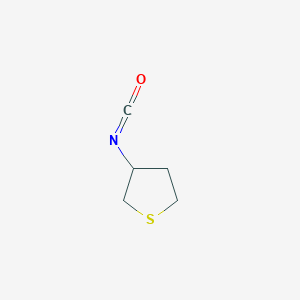
3-Isocyanatothiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-イソシアナトチオランは、イソシアネート基とチオール基の両方を特徴とする有機化合物です。この二重官能基により、有機合成やさまざまな産業用途において汎用性の高い試薬となっています。この化合物は、反応性とさまざまな基質との安定な結合を形成する能力で知られています。
2. 製法
合成経路と反応条件: 3-イソシアナトチオランは、イソシアネートとチオールの反応によって合成できます。 一般的な方法の1つは、イソシアニド、元素硫黄、および1,8-ジアザビシクロ[5.4.0]ウンデク-7-エンなどのアミン塩基を触媒量使用し、中程度の加熱条件(約40℃)下で反応させる方法です 。この方法は、サイレン™やγ-ブチロラクトンなどの無害な溶媒を使用し、カラムクロマトグラフィーによる精製を行うことで、持続可能性を最適化し、高い製品純度を維持します。
工業生産方法: 3-イソシアナトチオランの工業生産は、通常、第一アミンと二硫化炭素を反応させてジチオカルバミン酸塩を生成し、その後、トシルクロリドを用いて分解する方法で行われます 。この方法は、その効率性と高収率で高く評価されています。
準備方法
Synthetic Routes and Reaction Conditions: 3-Isocyanatothiolane can be synthesized through the reaction of isocyanates with thiols. One common method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene under moderate heating conditions (around 40°C) . This method is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone and purification by column chromatography to maintain high product purity.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then decomposed using tosyl chloride . This method is favored for its efficiency and high yield.
化学反応の分析
反応の種類: 3-イソシアナトチオランは、以下を含むさまざまな化学反応を起こします。
酸化: チオール基は、酸化されてジスルフィドを形成できます。
還元: イソシアネート基は、還元されてアミンを形成できます。
置換: イソシアネート基は、求核試薬と反応して、尿素やカルバミン酸エステルを形成できます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化リチウムアルミニウムまたはその他の還元剤。
置換: アルコール、アミン、およびその他の求核試薬を穏やかな条件下で使用します。
主な生成物:
酸化: ジスルフィド。
還元: アミン。
置換: 尿素およびカルバミン酸エステル。
4. 科学研究における用途
3-イソシアナトチオランは、その反応性と汎用性から、科学研究で広く使用されています。
化学: ヘテロ環やチオ尿素の合成に使用されます.
生物学: 特にタンパク質やペプチドの標識に使用されるバイオコンジュゲーション技術で用いられています。
産業: さまざまな基質と安定な結合を形成する能力から、ポリマーやコーティングの製造に使用されています。
科学的研究の応用
3-Isocyanatothiolane is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used in the synthesis of heterocycles and thioureas.
Biology: It is employed in bioconjugation techniques, particularly in the labeling of proteins and peptides.
Industry: It is used in the production of polymers and coatings due to its ability to form stable linkages with various substrates.
作用機序
3-イソシアナトチオランの作用機序は、求核試薬との反応性によるものです。イソシアネート基は、求核試薬と反応して安定な尿素またはカルバミン酸エステル結合を形成し、チオール基は、ジスルフィド結合を形成できます。 これらの反応は、バイオコンジュゲーションや複雑な分子の合成において重要です .
類似化合物:
- フェニルイソチオシアネート
- メチルイソチオシアネート
- エチルイソチオシアネート
比較: 3-イソシアナトチオランは、イソシアネート基とチオール基の両方を有しているため、チオール官能基を持たない他のイソチオシアネートと比較して、より幅広い化学反応に参加することができます。 この二重官能基により、特にバイオコンジュゲーションや複雑な分子の合成において価値のあるものとなります .
類似化合物との比較
- Phenyl isothiocyanate
- Methyl isothiocyanate
- Ethyl isothiocyanate
Comparison: 3-Isocyanatothiolane is unique due to the presence of both isocyanate and thiol groups, which allows it to participate in a wider range of chemical reactions compared to other isothiocyanates that lack the thiol functionality. This dual functionality makes it particularly valuable in bioconjugation and the synthesis of complex molecules .
特性
IUPAC Name |
3-isocyanatothiolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-4-6-5-1-2-8-3-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWLFULOSCBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
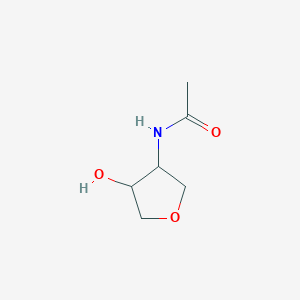
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)


![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
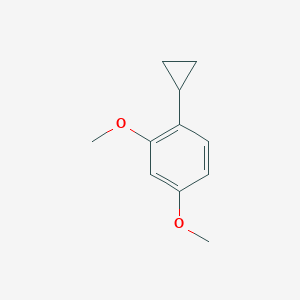
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
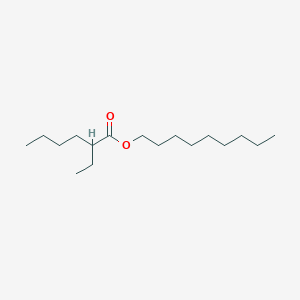
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)


